molecular formula C15H18N2O3 B4842104 N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4842104
M. Wt: 274.31 g/mol
InChI Key: KPXIPCARBQLWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system and plays a crucial role in regulating brain activity. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which can help reduce seizures, anxiety, and other neurological symptoms.
Biochemical and physiological effects:
N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter, which means that it can help reduce brain activity and promote relaxation. N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce seizures, anxiety, and other neurological symptoms in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has a number of advantages for lab experiments, including its high potency and selectivity for GABA transaminase. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are a number of future directions for research on N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders. It may also be possible to develop more potent and selective inhibitors of GABA transaminase based on the structure of N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential side effects.

Scientific Research Applications

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety symptoms. N-cyclopropyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-13-6-4-12(5-7-13)17-9-10(8-14(17)18)15(19)16-11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIPCARBQLWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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